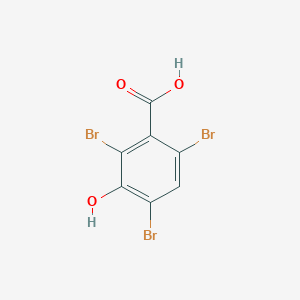

2,4,6-Tribromo-3-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Bromobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBHVMTTYXWHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162437 | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-40-4 | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,4,6-Tribromo-3-hydroxybenzoic Acid (CAS 14348-40-4)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), identified by CAS number 14348-40-4, is a halogenated aromatic organic compound. While its primary and most well-documented application lies in the field of clinical diagnostics as a highly sensitive enzymatic colorimetric reagent, its versatile chemical structure also positions it as a valuable building block in organic synthesis and materials science. This document provides a comprehensive technical overview of TBHBA, summarizing its physicochemical properties, analytical data, known applications, and detailed experimental protocols. It is intended to serve as a foundational resource for professionals utilizing or investigating this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The compound typically presents as a white to cream or pale yellow crystalline powder.[1][2]

| Property | Value | Source(s) |

| CAS Number | 14348-40-4 | [1][3][4] |

| Molecular Formula | C₇H₃Br₃O₃ | [1][3][5] |

| Molecular Weight | 374.81 g/mol | [3][6] |

| IUPAC Name | This compound | [1][5] |

| Alternate Names | 3-Hydroxy-2,4,6-tribromobenzoic acid | [3] |

| Appearance | White to cream or pale yellow powder/crystals | [1][2] |

| Melting Point | 144 - 151 °C | [1][7][8] |

| SMILES | OC(=O)c1c(Br)cc(Br)c(O)c1Br | [8] |

| InChI Key | YDBHVMTTYXWHLI-UHFFFAOYSA-N | [5][8] |

| Solubility | Soluble in methanol; forms a clear solution in water (2%) | [2][9] |

Analytical and Spectroscopic Data

A summary of available analytical data is crucial for compound identification and characterization. Spectroscopic information for TBHBA is publicly available through various databases.

| Data Type | Availability / Source | Instrument / Technique |

| ¹³C NMR | SpectraBase, University of Vienna | Not Specified |

| ¹H NMR | ChemicalBook | Not Specified |

| FTIR | PubChem, Bio-Rad Laboratories | Bruker Tensor 27 FT-IR (KBr Pellet) |

| ATR-IR | PubChem, Bio-Rad Laboratories | Bruker Tensor 27 FT-IR (ATR-Neat) |

| Mass Spec. | ChemicalBook | Not Specified |

Synthesis and Purification

While this compound is commercially available, detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the provided search results. However, a general synthetic approach would likely involve the electrophilic bromination of 3-hydroxybenzoic acid.

For purification, methods analogous to those for similar compounds, such as reprecipitation, can be employed. A general procedure involves dissolving the crude product in an aqueous basic solution (e.g., sodium carbonate), filtering to remove insoluble impurities, and then re-precipitating the purified acid by acidifying the solution with an acid like HCl.[10] The resulting precipitate is then washed and dried.[10]

Applications and Mechanisms of Action

TBHBA's utility spans diagnostics, materials science, and potentially, pharmaceutical research.

Primary Application: Enzymatic Colorimetric Assays

The most prominent application of TBHBA is as an enzymatic colorimetric reagent.[7] It is particularly used for the sensitive determination of the free cholesterol fraction of high-density lipoprotein (HDL) in plasma.[7][11]

The mechanism involves an oxidative coupling reaction. In the presence of peroxidase, hydrogen peroxide (H₂O₂) oxidizes TBHBA and a coupling agent, typically 4-aminoantipyrine (4-AA) or 3-methylbenzothiazolinone hydrazone (MBTH), to form a highly stable quinoneimine dye.[2][4][11][12] The intensity of the resulting color is directly proportional to the concentration of the analyte that produced the H₂O₂, allowing for quantitative measurement via spectrophotometry.

Materials Science

TBHBA serves as a precursor and surface modifier in materials science:

-

Flame Retardancy: It can be used as a coupling agent to modify the surface of silica nanoparticles through esterification, introducing bromine-containing organic groups that improve the thermal stability and flame-retardant properties of nanocomposites.[11]

-

Nanomaterials Synthesis: It has been utilized in a one-pot, bottom-up synthesis technique to create a 2D graphene derivative, which demonstrated applications in biomolecular recognition and nanozyme activities.[7]

Potential Biological Activities

As a halogenated phenolic acid, TBHBA belongs to a class of compounds known for potential bioactivity.[9] Bromine substitution can enhance lipophilicity and cell membrane permeability, which are beneficial traits in drug development.[9] While specific studies on TBHBA are limited, related compounds are explored for:

-

Antimicrobial Activity: As a potential core structure for developing antibacterial and antifungal agents.[9]

-

Agrochemicals: Derivatives of tribrominated benzoic acids have been investigated for herbicidal and fungicidal properties.[9]

It must be emphasized that these are potential applications based on its chemical class, and extensive research is required to validate any therapeutic efficacy for TBHBA itself.

Key Experimental Protocols

The following section details the methodology for the primary application of TBHBA in a clinical laboratory setting.

Protocol: Enzymatic Determination of HDL Cholesterol

This protocol is adapted from a method utilizing a Cobas Bio centrifugal analyzer for the kinetic enzymatic determination of HDL cholesterol in plasma.[11]

1. Reagent Preparation:

-

Base Reagent: Utilize a commercial Cholesterol Oxidase/Peroxidase (CHOD-PAP) reagent.

-

TBHBA Modification: To the base reagent, add TBHBA to a final concentration of 10 mmol/L, replacing the original phenolic colorimetric agent.[11]

-

Precipitant: Prepare a 200 g/L solution of PEG 6000 in a pH 10 glycine-NaOH buffer.[11]

2. Sample Processing:

-

Mix plasma with the PEG precipitant in a 1:1 ratio.

-

Let the mixture stand at room temperature for 10 minutes to precipitate non-HDL lipoproteins.

-

Centrifuge at 2000 g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the HDL fraction.[11]

3. Automated Detection (Cobas Bio Analyzer):

-

Set the sample volume to 15 µL.

-

Add 350 µL of the TBHBA-modified reagent to the sample.

-

Incubate the mixture at 30°C for 30 seconds.

-

Measure the change in absorbance (ΔA) at 515 nm over the next 50 seconds (from 30s to 80s post-reagent addition).[11] The rate of color formation is proportional to the HDL cholesterol concentration.

Conclusion

This compound is a specialized chemical with a well-established and critical role in clinical diagnostics. Its function as a sensitive colorimetric agent in enzymatic assays, particularly for HDL cholesterol, is well-documented. Beyond this primary application, its structural features—a halogenated phenolic acid—make it a compound of interest for research in materials science, particularly in the development of flame-retardant nanocomposites and novel graphene derivatives. While its potential as a scaffold for bioactive molecules is recognized, this area remains largely unexplored and presents an opportunity for future research and development. This guide provides the core technical data to support and inform such endeavors.

References

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. TBHBA [sorachim.com]

- 3. scbt.com [scbt.com]

- 4. This compound (TBHBA) CAS 14348-40-4 For Sale - Kerton Chemical [kerton-industry.com]

- 5. This compound | CAS 14348-40-4 [matrix-fine-chemicals.com]

- 6. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alkalisci.com [alkalisci.com]

- 8. This compound 97 14348-40-4 [sigmaaldrich.com]

- 9. leapchem.com [leapchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 3-Hydroxy-2,4,6-tribromobenzoic acid | 14348-40-4 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Tribromo-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromo-3-hydroxybenzoic acid, often abbreviated as TBHBA, is a halogenated aromatic organic compound. Its structure, featuring a benzoic acid core with three bromine substituents and a hydroxyl group, imparts unique chemical and physical properties that make it a compound of interest in various scientific fields. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and its applications in research and development. The presence of multiple functional groups—carboxylic acid, hydroxyl, and bromine atoms—offers several points for chemical modification, making it a versatile building block in organic synthesis.[1] It is utilized in the development of bioactive molecules, functional materials, and agrochemicals.[1] Furthermore, its bromine-rich structure lends itself to applications as a flame retardant and as a reagent in analytical chemistry.[1][2]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in chemical reactions, its solubility in various media, and its potential biological interactions.

Identification and Structure

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 14348-40-4[3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C7H3Br3O3[3][4][7] |

| SMILES | C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br[3] |

| InChI Key | YDBHVMTTYXWHLI-UHFFFAOYSA-N[3][4][5] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 374.81 g/mol | [3][6][7][8][10][11][12] |

| Appearance | White to cream or pale yellow powder or crystals | [4] |

| Melting Point | 145-148 °C (lit.) | [5][6][13] |

| Calculated logP | 4.3 | [3] |

| Water Solubility | Insoluble | [14] |

| Assay | ≥96.0 to ≤104.0% (Aqueous acid-base Titration) | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the development of new applications. This section outlines protocols for the synthesis of a structurally related compound, which can be adapted for this compound, and a key analytical application.

Synthesis via Electrophilic Bromination (Adapted Protocol)

While a specific protocol for the synthesis of this compound was not found in the provided search results, a general method for the bromination of hydroxybenzoic acids can be adapted. The following protocol is based on the synthesis of similar brominated phenolic compounds.[15]

Objective: To synthesize this compound through the electrophilic bromination of 3-hydroxybenzoic acid.

Materials:

-

3-Hydroxybenzoic acid

-

Bromine

-

Glacial acetic acid

-

Sodium bisulfite solution (saturated)

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Thermometer

-

Büchner funnel and filter flask

-

Fume hood

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-hydroxybenzoic acid in glacial acetic acid.

-

Bromine Addition: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Slowly add the bromine solution dropwise to the stirred solution of 3-hydroxybenzoic acid. Maintain the reaction temperature between 20-25°C, using a water bath for cooling if necessary.[15]

-

Reaction Monitoring: After the complete addition of bromine, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

-

Quenching: To quench any excess bromine, slowly add a saturated aqueous solution of sodium bisulfite until the reddish-brown color of the solution disappears.[15]

-

Product Isolation: Pour the reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Caption: Experimental workflow for the synthesis of this compound.

Enzymatic Determination of High-Density Lipoprotein (HDL) Cholesterol

This compound is used as a colorimetric agent to enhance the sensitivity of HDL cholesterol enzymatic determination.[2][13] It reacts with oxidants like hydrogen peroxide in the presence of peroxidase to form a quinoneimine dye with high absorbance.[2]

Objective: To determine the concentration of HDL cholesterol in a plasma sample using an enzymatic colorimetric assay with this compound.

Materials:

-

Plasma sample

-

Precipitant: 200 g/L PEG 6000 in glycine-NaOH buffer (pH 10)[2]

-

Reagent: Commercial CHOD-PAP reagent (containing cholesterol esterase, cholesterol oxidase, and peroxidase) modified by replacing the original phenolic colorimetric agent with 10 mmol/L this compound.[2]

Equipment:

-

Centrifuge

-

Spectrophotometer or centrifugal analyzer (e.g., Cobas Bio analyzer)[2]

Procedure:

-

Sample Preparation: Mix the plasma sample with the precipitant in a 1:1 ratio. Let it stand at room temperature for 10 minutes. Centrifuge at 2000 g for 20 minutes at 4°C. The supernatant contains the HDL fraction.[2]

-

Reaction Setup: In the analyzer, mix a small volume of the supernatant (e.g., 15 µL) with the modified TBHBA reagent (e.g., 350 µL).[2]

-

Incubation and Measurement: Incubate the mixture at 30°C for 30 seconds. Measure the change in absorbance at 515 nm over a defined period (e.g., from 10 to 60 seconds).[2]

-

Calculation: The concentration of HDL cholesterol is proportional to the rate of change in absorbance and can be calculated by comparison to a standard.

Caption: Workflow for HDL cholesterol determination using this compound.

Biological and Chemical Applications

The unique structure of this compound underpins its use in a variety of applications, from diagnostics to materials science.

-

Biochemical Reagent: Its primary documented use is as a sensitive colorimetric reagent in the enzymatic determination of HDL cholesterol in plasma.[2][5][13] The bromine atoms enhance the reactivity and spectral properties of the resulting dye, leading to improved assay sensitivity.

-

Organic Synthesis: It serves as a versatile intermediate or building block in organic synthesis.[1][13] The hydroxyl, carboxylic acid, and bromine functional groups provide multiple reactive sites for creating more complex molecules, including bioactive compounds and functional materials.[1]

-

Materials Science: Due to its high bromine content, it is investigated as a precursor for flame-retardant additives in polymers.[1][2] It can be used to modify the surface of nanoparticles, such as silica, to improve the thermal stability and flame retardancy of nanocomposites.[2] It has also been utilized in a one-pot synthesis of 2D graphene derivatives for applications in biomolecular recognition and nanozyme activities.[5][13]

-

Medicinal Chemistry and Agrochemical Research: Halogenated phenolic acids are known for their biological activity.[1] Consequently, this compound is explored as a scaffold for synthesizing potential antibacterial, antifungal, and anticancer agents.[1] The bromine substitutions can enhance lipophilicity and cell membrane permeability, which are desirable properties in drug and pesticide design.[1]

Conclusion

This compound is a highly functionalized aromatic compound with a well-defined set of physicochemical properties. Its utility as a sensitive analytical reagent, a versatile synthetic building block, and a precursor for advanced materials is well-documented. For researchers in drug development, materials science, and analytical chemistry, this compound offers a reactive and adaptable platform for innovation. Further research into its biological activities, particularly in antimicrobial and anticancer applications, may unveil new therapeutic potentials.

References

- 1. leapchem.com [leapchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2,4,6-三溴-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound - CAS:14348-40-4 - Sunway Pharm Ltd [3wpharm.com]

- 12. 2,4,6-三溴-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. alkalisci.com [alkalisci.com]

- 14. 3-Hydroxy-2,4,6-tribromobenzoic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4,6-Tribromo-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and other technical data related to 2,4,6-Tribromo-3-hydroxybenzoic acid, a halogenated aromatic compound of interest in various scientific research fields.

Core Molecular Information

This compound is a substituted benzoic acid derivative. Its structure is characterized by a benzene ring substituted with three bromine atoms, a hydroxyl group, and a carboxylic acid group.

Molecular Structure and Identification

The arrangement of these functional groups on the benzene ring is crucial for its chemical properties and potential biological activity. The IUPAC name, this compound, precisely defines this arrangement.

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₇H₃Br₃O₃ | [1][2][3] |

| Molecular Weight | 374.81 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 14348-40-4 | [1][2][4] |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br | [3] |

| InChIKey | YDBHVMTTYXWHLI-UHFFFAOYSA-N | [3][5] |

| Appearance | Powder | [5] |

| Melting Point | 145-148 °C | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are critical for its application in research and development. The following sections outline common methodologies.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Information regarding the specific biological activities and associated signaling pathways of this compound is not extensively documented in the currently available search results. Further research would be required to elucidate its pharmacological profile and mechanism of action.

Should such information become available, diagrams illustrating the relevant signaling pathways would be generated to visualize the compound's interactions within a biological system. A hypothetical signaling pathway diagram is presented below as a template.

Caption: A hypothetical signaling pathway involving this compound.

References

synthesis and purification of 2,4,6-Tribromo-3-hydroxybenzoic acid

An In-depth Technical Guide to the Synthesis and Purification of 2,4,6-Tribromo-3-hydroxybenzoic Acid

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (TBHBA), a key intermediate in various fields of chemical and biological research. The methodologies described herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for obtaining high-purity TBHBA.

Introduction: The Versatility of a Polysubstituted Aromatic

This compound is a highly functionalized aromatic compound. The presence of a carboxylic acid, a hydroxyl group, and multiple bromine atoms on the benzene ring confers unique chemical reactivity and physical properties.[1] These functional groups provide multiple points for derivatization, making TBHBA a valuable building block for more complex molecules.[1]

Its applications are diverse, ranging from a precursor in the synthesis of advanced materials like graphene derivatives and flame-retardant additives to a core scaffold for developing bioactive molecules with potential antimicrobial properties for pharmaceutical and agricultural use.[1][2] Furthermore, it is utilized as a chromogenic reagent in enzymatic colorimetric assays, for instance, in the determination of high-density lipoprotein (HDL) cholesterol in plasma.[2][3][4] Given its utility, the ability to synthesize and purify TBHBA effectively is a critical capability for many research and development laboratories.

Synthesis: A Guided Approach to Electrophilic Aromatic Substitution

The synthesis of this compound is typically achieved through the direct electrophilic bromination of 3-hydroxybenzoic acid. The underlying principle is the activation of the aromatic ring by the strongly electron-donating hydroxyl group, which directs the incoming bromine electrophiles to the ortho and para positions.

Mechanistic Rationale and Experimental Design

Causality in Reagent Selection:

-

Starting Material: 3-Hydroxybenzoic acid is the logical and commercially available precursor. The hydroxyl group is a powerful activating group, facilitating the substitution reaction without the need for harsh catalysts.

-

Brominating Agent: Molecular bromine (Br₂) is the chosen electrophile. It is a potent but manageable brominating agent for highly activated aromatic systems.

-

Solvent System: Glacial acetic acid is an excellent solvent for this reaction. It readily dissolves the starting material and is relatively inert to bromine. It also helps to moderate the reactivity of the system.

-

Temperature Control: Electrophilic aromatic bromination is a highly exothermic process. Maintaining a low temperature using an ice bath is crucial to control the reaction rate, prevent undesirable side reactions (such as over-bromination or oxidation), and ensure high regioselectivity.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, as illustrated below.

Caption: The electrophilic substitution mechanism for the bromination of 3-hydroxybenzoic acid.

Detailed Experimental Protocol for Synthesis

This protocol is an exemplary procedure based on established methods for the bromination of activated aromatic acids.[5]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxybenzoic Acid | 138.12 | 13.8 g | 0.10 |

| Glacial Acetic Acid | - | 150 mL | - |

| Bromine (Br₂) | 159.81 | 16.0 mL (49.9 g) | 0.31 |

| Sodium Bisulfite | - | As needed | - |

| Ice | - | As needed | - |

| Distilled Water | - | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution to neutralize excess bromine vapors), dissolve 13.8 g (0.10 mol) of 3-hydroxybenzoic acid in 150 mL of glacial acetic acid.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Bromine Addition: Slowly add 16.0 mL (0.31 mol) of bromine from the dropping funnel to the stirred solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for another 2 hours, followed by stirring at room temperature for 12-16 hours (overnight) to ensure the reaction goes to completion. The product will precipitate out of the solution as a pale solid.

-

Quenching and Isolation: Pour the reaction slurry into a beaker containing ~500 g of crushed ice and water. If the solution retains a strong orange/brown color from excess bromine, add a saturated solution of sodium bisulfite dropwise until the color dissipates.

-

Filtration: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold distilled water to remove acetic acid and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification: Achieving Analytical Grade Purity

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, isomeric byproducts, and inorganic impurities. Recrystallization is the most effective and common method for this purpose.

The Principle of Recrystallization

Recrystallization separates compounds based on their differential solubility in a specific solvent or solvent mixture at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The process of slow cooling allows for the formation of a pure crystalline lattice of the desired product.[6]

Solvent Selection: For polysubstituted benzoic acids, a mixed solvent system often provides the optimal solubility profile. A mixture of ethanol and water or acetic acid and water is generally effective. A dilute ethanol-water mixture is a good starting point for TBHBA.[7]

Caption: A generalized workflow for the purification of TBHBA by recrystallization.

Detailed Protocol for Recrystallization

-

Solvent Preparation: Prepare a solvent mixture of ethanol and water (e.g., starting with a 1:1 v/v ratio).

-

Dissolution: Place the crude, dried TBHBA into an Erlenmeyer flask. Add a minimal amount of the solvent mixture and heat the flask on a hot plate with stirring. Continue to add small portions of the hot solvent mixture until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Dry the purified crystals to a constant weight.

Chromatographic Analysis

Thin-Layer Chromatography (TLC) is an invaluable tool for assessing the purity of the final product and for monitoring the progress of the purification. A suitable mobile phase can be developed using solvent systems like acetone/water or various combinations of benzene, dioxane, and acetic acid, with an appropriate stationary phase such as RP-8 or silica gel.[8][9] For exceptionally high purity requirements, column chromatography can be employed, though it is often unnecessary if recrystallization is performed carefully.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical final step. This is achieved through a combination of physical and spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₃O₃ | [3][10] |

| Molecular Weight | 374.81 g/mol | [10][11] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 145-148 °C | [2] |

| Assay | ≥97% | [12] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the single aromatic proton, the acidic proton of the carboxylic acid, and the phenolic hydroxyl proton. Spectral data for verification is available in public databases.[13]

-

¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon framework, showing seven distinct signals corresponding to the carbons in the molecule.[11][14]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band (from ~2500-3300 cm⁻¹) for the carboxylic acid and hydroxyl group, a strong C=O stretching absorption around 1700 cm⁻¹, and characteristic C-Br stretching frequencies in the fingerprint region.[11]

Safety Precautions

-

Bromine (Br₂): Is highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.

-

Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Use in a fume hood and wear appropriate PPE.

-

General Precautions: Always wear standard laboratory PPE, including a lab coat, safety glasses, and gloves. Ensure emergency access to a safety shower and eyewash station.

References

- 1. leapchem.com [leapchem.com]

- 2. alkalisci.com [alkalisci.com]

- 3. TBHBA [sorachim.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, 97% | Fisher Scientific [fishersci.ca]

- 13. 3-Hydroxy-2,4,6-tribromobenzoic acid(14348-40-4) 1H NMR [m.chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

Spectral Data Analysis of 2,4,6-Tribromo-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), a compound of interest in various research and development applications. This document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for acquiring such data.

Chemical Structure and Expected Spectral Features

This compound possesses a highly substituted aromatic ring, which gives rise to distinct signals in various spectroscopic analyses. Understanding its structure is key to interpreting its spectral data.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected Signals: Due to the substitution pattern on the benzene ring, only one aromatic proton is present. The acidic protons of the hydroxyl and carboxylic acid groups are also expected to be observed, though their chemical shifts can be highly dependent on the solvent and concentration.

| Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.0 - 8.0 | Singlet | 1H | Ar-H |

| Hydroxyl-OH | 5.0 - 7.0 (broad) | Singlet | 1H | Ar-OH |

| Carboxylic Acid-OH | 10.0 - 13.0 (broad) | Singlet | 1H | COOH |

Note: Specific chemical shift values for this compound are not publicly available. The values presented are estimations based on analogous structures.

¹³C NMR Spectroscopy

Expected Signals: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents (Br, OH, COOH). A reference to a ¹³C NMR spectrum is available on SpectraBase, but full access requires a subscription.

| Carbon Atom | Expected Chemical Shift (ppm) | Assignment |

| C=O | 165 - 175 | Carboxylic Acid |

| C-OH | 150 - 160 | Aromatic C-OH |

| C-Br | 110 - 130 | Aromatic C-Br |

| C-H | 120 - 140 | Aromatic C-H |

| C-COOH | 125 - 135 | Aromatic C-COOH |

Note: Specific chemical shift values for this compound are not publicly available. The values presented are estimations based on analogous structures.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum for this compound has been recorded on a Bruker Tensor 27 FT-IR instrument using both KBr pellet and Attenuated Total Reflectance (ATR) techniques.[1]

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| O-H stretch (Phenol) | 3200 - 3600 | Broad |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (Phenol/Carboxylic Acid) | 1210 - 1320 | Strong |

| C-Br stretch | 500 - 690 | Medium to Strong |

Note: A detailed peak list with specific wavenumbers and intensities is not publicly available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak: The molecular formula of this compound is C₇H₃Br₃O₃. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. The expected nominal molecular weight is approximately 375 g/mol .

Expected Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and carbon monoxide (CO). The presence of three bromine atoms will significantly influence the fragmentation pattern.

Note: A detailed mass spectrum with m/z values and relative abundances for this compound is not publicly available.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the relationship between different spectroscopic techniques.

Caption: Experimental workflow for the spectral analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

The Solubility Profile of 2,4,6-Tribromo-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), a compound of interest in various scientific domains, including as a chemical colorimetric agent and a nanomaterial surface modifier.[1] Understanding the solubility of this compound is critical for its application in clinical biochemical testing, such as in the enzymatic determination of HDL cholesterol, and in the preparation of flame-retardant polymer nanocomposites.[1] This document outlines the available solubility data, details standard experimental protocols for solubility determination, and provides a logical workflow for these procedures.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of common organic and aqueous solvents is not extensively available in publicly accessible literature. The following table summarizes the currently available data, which is primarily presented as a minimum solubility in complex solvent systems. This highlights a significant data gap and underscores the necessity for further empirical studies to fully characterize the solubility profile of this compound.

| Solvent System | Temperature | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Ambient | ≥ 2.5 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Ambient | ≥ 2.5 mg/mL |

| 10% DMSO, 90% Corn Oil | Ambient | ≥ 2.5 mg/mL |

| 10 mM in DMSO | Ambient | Stock Solution |

Data sourced from MedChemExpress.[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization.[2][3][4]

Principle of the Shake-Flask Method

The shake-flask method is predicated on achieving a saturated solution of the compound in a specific solvent at a constant temperature. An excess of the solid compound is added to the solvent and agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2][4]

Detailed Methodology

-

Preparation of Materials:

-

Ensure the this compound is of high purity.

-

Utilize pure solvents for the analysis.[5]

-

Prepare a series of vials with a fixed, measured amount of the chosen solvent.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[5]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical agitator, such as an orbital shaker, capable of maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[3]

-

Agitate the samples for a sufficient duration to reach equilibrium. This can be determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration no longer significantly changes.[3][5]

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved through centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved solute during this step.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

The supernatant may require dilution to fall within the linear range of the analytical method.[4]

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. HPLC is often preferred as it can also detect any potential degradation of the compound.[2][4]

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, g/L, or molarity.

-

For ionizable compounds like this compound, it is crucial to determine the solubility as a function of pH, typically over a range of pH 1.2 to 6.8 for biopharmaceutical applications.[3]

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound using the shake-flask method.

This structured approach ensures the generation of reliable and reproducible solubility data, which is essential for the effective application of this compound in research and development. The lack of comprehensive solubility data for this compound presents an opportunity for further investigation to enable its broader utility.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,4,6-Tribromo-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the thermal stability and potential degradation pathways of 2,4,6-Tribromo-3-hydroxybenzoic acid. Due to a lack of specific experimental data in publicly accessible literature, this guide synthesizes information from structurally related compounds, including brominated phenols and other benzoic acid derivatives, to predict its thermal behavior. The experimental protocols provided are standardized methodologies for researchers to characterize this compound.

Physicochemical and Thermal Properties

The following table summarizes the known physical and predicted thermal properties of this compound. The thermal decomposition data are estimations based on analogous compounds and require experimental verification.

| Property | Value | Source |

| Chemical Formula | C₇H₃Br₃O₃ | [1][2] |

| Molecular Weight | 374.81 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 145-148 °C | [3] |

| Predicted Onset of Decomposition (TGA) | ~200-250 °C | Inferred from related compounds |

| Predicted Major Decomposition Steps | 1. Decarboxylation2. Debromination and fragmentation of the aromatic ring | Inferred from related compounds |

| Predicted Endothermic Events (DSC) | Melting around 145-148 °C | [3] |

| Predicted Exothermic Events (DSC) | Decomposition at higher temperatures | Inferred from related compounds |

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through a multi-step process, initiated by decarboxylation, followed by the cleavage of carbon-bromine bonds and subsequent fragmentation of the aromatic ring at higher temperatures. The presence of hydroxyl and carboxylic acid functional groups, along with multiple bromine substituents, suggests a complex degradation profile.

A likely initial step is the loss of carbon dioxide from the carboxylic acid group, a common thermal degradation pathway for benzoic acid derivatives. This would be followed by the homolytic cleavage of C-Br bonds, releasing bromine radicals. These reactive radicals can then participate in a variety of secondary reactions, leading to the formation of a complex mixture of smaller brominated and non-brominated aromatic and aliphatic compounds. At very high temperatures, the aromatic ring is expected to fragment.

References

Unveiling the Profile of 2,4,6-Tribromo-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is a halogenated phenolic acid that has garnered attention primarily for its utility in biochemical diagnostics and as a versatile precursor in synthetic chemistry. While the intrinsic biological activities of TBHBA are not extensively documented in publicly available literature, its structural resemblance to other bioactive halogenated phenols suggests a potential for broader pharmacological applications. This technical guide provides a comprehensive overview of the known applications and potential bioactivities of TBHBA, with a focus on quantitative data, experimental methodologies, and relevant chemical pathways.

Core Application: Biochemical Diagnostics

The most well-documented application of this compound is as a highly sensitive chromogenic reagent in enzymatic assays. Specifically, it has demonstrated significant utility in the determination of High-Density Lipoprotein (HDL) cholesterol in plasma.[1][2]

Quantitative Performance in HDL Cholesterol Assay

The substitution of phenol with TBHBA in the cholesterol oxidase/peroxidase/4-aminoantipyrine reagent system leads to a significant enhancement in assay sensitivity.[1][3] This increased sensitivity is crucial for accurately measuring the free cholesterol fraction of HDL, which constitutes about 20% of the total cholesterol in this lipoprotein.[1]

| Parameter | Value | Reference |

| Increase in Sensitivity | Four-fold increase compared to phenol-based reagents. | [3][4] |

| Molar Absorbance | Approximately 29,000 L·mol⁻¹·cm⁻¹ with respect to cholesterol. | [3][4] |

| Linearity Range | Up to at least 400 mg/L of HDL free cholesterol. | [1] |

| Intra-group CV | ≤ 2.0% | [5] |

| Inter-group CV | ≤ 2.9% | [5] |

| Correlation (vs. Trinder's method) | r = 0.9829 | [1] |

| Correlation (automated vs. manual) | r = 0.9975 | [1] |

Experimental Protocol: Enzymatic Determination of HDL Cholesterol

This protocol is adapted from methodologies described for use with a Cobas-Bio centrifugal analyzer.[1][5]

1. Reagent Preparation:

-

Basic Reagent: A commercial CHOD-PAP (cholesterol oxidase/peroxidase/4-aminoantipyrine) reagent is modified by replacing the phenolic colorimetric agent with 10 mmol/L this compound.[5]

-

Precipitant: A solution of 200 g/L polyethylene glycol (PEG) 6000 in a glycine-NaOH buffer at pH 10 is prepared.[5]

2. Sample Processing:

-

Plasma and the precipitant solution are mixed in a 1:1 ratio.[5]

-

The mixture is allowed to stand at room temperature for 10 minutes to precipitate beta-lipoproteins.[5]

-

Centrifugation is performed at 2000 g for 20 minutes at 4°C.[5]

-

The resulting supernatant, containing the HDL fraction, is collected for analysis.[5]

3. Detection:

-

15 µL of the HDL-containing supernatant is mixed with 350 µL of the TBHBA-modified basic reagent.[5]

-

The reaction mixture is incubated at 30°C for 30 seconds.[5]

-

The change in absorbance is measured at 515 nm over a period of 50 seconds (from 10 to 60 seconds post-incubation).[5]

-

The concentration of HDL free cholesterol is determined by comparing the rate of absorbance change to that of known standards.

Signaling Pathway of the Chromogenic Reaction

The following diagram illustrates the enzymatic and chemical reactions involved in the colorimetric determination of cholesterol using TBHBA.

Caption: Enzymatic and chromogenic reactions in the HDL cholesterol assay using TBHBA.

Potential Biological Activities and Synthetic Applications

While specific quantitative data on the intrinsic biological activities of TBHBA are scarce, its chemical structure suggests several areas of potential interest for researchers and drug development professionals.

Antimicrobial Potential

Halogenated phenols are a known class of antimicrobial agents. The presence of three bromine atoms on the benzoic acid scaffold of TBHBA is expected to enhance its lipophilicity, which may facilitate its passage through microbial cell membranes.[6] It is considered a valuable core structure for the development of novel antibacterial and antifungal agents.[6] However, specific minimum inhibitory concentration (MIC) values for TBHBA against various microbial strains are not currently available in the reviewed literature.

Anticancer Potential

Preliminary studies have indicated that TBHBA may possess the ability to inhibit the growth of certain tumor cells.[6] This suggests a potential for its investigation as a lead compound in oncology research. Further studies are required to elucidate the mechanism of action and to quantify its cytotoxic effects on various cancer cell lines.

Use as a Synthetic Precursor

TBHBA serves as a versatile building block in organic synthesis.[7][8] The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the brominated aromatic ring—allows for a wide range of chemical modifications.[6] This makes it a valuable precursor for the synthesis of:

-

Bioactive Molecules: Derivatives of TBHBA can be synthesized to explore a range of pharmacological activities.

-

Functional Polymers and Materials: The tribrominated structure lends itself to applications in materials science, including the development of flame-retardant additives.[5]

-

Dyes and Pigments: The halogenated aromatic core can be used to synthesize stable and colorfast dyes.[6]

The following diagram illustrates the potential synthetic pathways originating from TBHBA.

Caption: Synthetic potential of this compound.

Conclusion

This compound is a compound with a well-established and quantitatively defined role in biochemical diagnostics, particularly in enhancing the sensitivity of HDL cholesterol assays. While its intrinsic biological activities related to antimicrobial and anticancer effects are suggested by its chemical structure and preliminary findings, there is a clear need for further quantitative research to substantiate these claims. For drug development professionals and researchers, TBHBA currently holds more immediate value as a versatile synthetic precursor for creating novel molecules with a wide range of potential applications in medicine and materials science. Future investigations into its direct biological effects could unveil new therapeutic avenues for this interesting halogenated phenolic acid.

References

- 1. Enzymic determination of the free cholesterol fraction of high-density lipoprotein in plasma with use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of HDL-cholesterol using this compound with a commercial CHOD-PAP reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of HDL-Cholesterol Using this compound with a Commercial CHOD—PAP Reagent | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. leapchem.com [leapchem.com]

- 7. alkalisci.com [alkalisci.com]

- 8. 2,4,6-三溴-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2,4,6-Tribromo-3-hydroxybenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA), a versatile organic compound with significant applications in clinical diagnostics, materials science, and potentially in therapeutics. This document details the historical context of its discovery, outlines key synthesis protocols, and explores its diverse applications, with a focus on its mechanism of action. Quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key chemical reactions and biological pathways.

Introduction

This compound, also known by its acronym TBHBA, is a halogenated derivative of 3-hydroxybenzoic acid. Its unique chemical structure, featuring three bromine atoms and a hydroxyl group on the benzene ring, imparts specific properties that have been harnessed in various scientific and industrial fields. While it is widely recognized for its role as a highly sensitive chromogenic reagent in enzymatic assays for determining high-density lipoprotein (HDL) cholesterol, its utility extends to being a building block for advanced polymers and a subject of investigation for its potential biological activities, including antimicrobial and anticancer effects.

This guide aims to be a core resource for researchers by consolidating the available technical information on TBHBA, from its initial synthesis to its current and potential future applications.

Discovery and History

The precise first synthesis and characterization of this compound are not extensively documented in readily available historical records. However, its prominence in the scientific literature began to rise significantly in the mid-1980s with the work of P. Trinder and D. Webster. In their 1984 publication in the Annals of Clinical Biochemistry, they introduced TBHBA as a superior chromogenic reagent for the enzymatic determination of cholesterol.[1] They described a "simple method of bromination avoiding the use of elemental bromine" to prepare TBHBA, highlighting its practical synthesis for clinical laboratory use.[1] This application in diagnostics appears to be the primary driver for its synthesis and subsequent commercial availability.

Prior to this, the synthesis of related brominated benzoic acids was known, such as the preparation of 2,4,6-Tribromobenzoic acid through the deamination of 3-amino-2,4,6-tribromobenzoic acid or the hydrolysis of 2,4,6-tribromobenzonitrile.[2] However, the specific introduction of the hydroxyl group at the 3-position in conjunction with tribromination for the purpose of creating a sensitive analytical reagent was a key development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14348-40-4 | [3] |

| Molecular Formula | C₇H₃Br₃O₃ | [3] |

| Molecular Weight | 374.81 g/mol | [4] |

| Appearance | White to cream or pale yellow powder or crystals | [5] |

| Melting Point | 145-148 °C (lit.) | [4] |

| Solubility | Soluble in methanol. | [6] |

| IUPAC Name | This compound | [7] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Signals corresponding to the aromatic proton and the acidic protons of the hydroxyl and carboxylic acid groups. |

| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons attached to bromine, the hydroxyl group, and the unsubstituted aromatic carbon. |

| Infrared (IR) | Characteristic absorptions for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C-Br stretching. |

| Raman | Spectral lines corresponding to the vibrational modes of the aromatic ring and its substituents. |

Note: Specific peak values can be found in various chemical databases and are dependent on the solvent and instrument used.

Synthesis of this compound

While the original full experimental details from Trinder and Webster's 1984 paper are not widely accessible, the abstract suggests a method that avoids the use of hazardous elemental bromine. A plausible and commonly referenced method for the synthesis of brominated phenols and benzoic acids is through electrophilic aromatic substitution using a suitable brominating agent. A general protocol based on the bromination of a hydroxybenzoic acid precursor is outlined below.

Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid

This protocol is a generalized procedure for the bromination of a phenolic acid and should be adapted and optimized for the specific synthesis of TBHBA.

Materials:

-

3-Hydroxybenzoic acid

-

A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in a solvent)

-

A suitable solvent (e.g., glacial acetic acid, dichloromethane)

-

A catalyst (if required, e.g., a Lewis acid)

-

Sodium bisulfite solution (for quenching)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve a known amount of 3-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Slowly add a solution of the brominating agent (e.g., three equivalents of N-Bromosuccinimide) in the same solvent to the stirred solution of 3-hydroxybenzoic acid via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess brominating agent by the slow addition of a saturated aqueous solution of sodium bisulfite until the color of the reaction mixture is discharged.

-

Precipitation: Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold distilled water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified product in a vacuum oven.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of TBHBA.

Applications and Mechanisms of Action

Clinical Diagnostics: Enzymatic HDL Cholesterol Assay

The most prominent application of TBHBA is as a chromogenic reagent in the enzymatic determination of HDL cholesterol.[1][8]

Mechanism of Action:

The assay is based on a series of enzymatic reactions that ultimately produce hydrogen peroxide (H₂O₂). In the final step, in the presence of peroxidase, the hydrogen peroxide oxidatively couples TBHBA with 4-aminoantipyrine (4-AAP) to form a highly colored quinoneimine dye. The intensity of the color, which is measured spectrophotometrically, is directly proportional to the concentration of cholesterol in the sample. The use of TBHBA in place of other phenolic compounds significantly increases the sensitivity of the assay, allowing for more accurate measurements.[1]

Diagram 2: Mechanism of TBHBA in HDL Cholesterol Assay

References

- 1. Determination of HDL-cholesterol using this compound with a commercial CHOD-PAP reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. This compound 97 14348-40-4 [sigmaaldrich.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. alkalisci.com [alkalisci.com]

- 7. This compound | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Theoretical Exploration of 2,4,6-Tribromo-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA). Despite its applications as a sensitive colorimetric reagent and a building block for functionalized materials, a thorough theoretical investigation of its electronic structure, reactivity, and potential biological interactions has not been extensively reported in scientific literature. This document summarizes the known physicochemical properties, outlines recommended computational protocols for in-depth theoretical analysis based on methodologies applied to analogous compounds, and presents a logical workflow for one of its key chemical reactions. The aim is to provide a foundational resource for researchers seeking to explore the computational chemistry and potential pharmacological applications of this halogenated phenolic compound.

Introduction

This compound is a polyhalogenated aromatic compound with the chemical formula C₇H₃Br₃O₃. Its structure, featuring three bromine atoms and a hydroxyl group on a benzoic acid scaffold, suggests a range of interesting chemical and physical properties. It is notably utilized in biochemical assays, particularly in the enzymatic determination of HDL cholesterol, where it acts as a chromogenic agent.[1] Furthermore, its application in the synthesis of 2D graphene derivatives points to its utility in materials science.[2]

However, a comprehensive understanding of its molecular properties from a theoretical standpoint is currently lacking in the public domain. Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for elucidating electronic structure, predicting reactivity, and understanding intermolecular interactions. Such studies on similar brominated and hydroxylated benzoic acids have proven effective in predicting properties like pKa and assessing substituent effects. This guide aims to bridge the current knowledge gap by consolidating available data and proposing a roadmap for future theoretical investigations.

Physicochemical and Computed Properties

While experimental and theoretical studies dedicated to this compound are scarce, fundamental properties have been reported, primarily in chemical supplier databases and large chemical repositories like PubChem. A summary of these properties is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₃O₃ | [3][4] |

| Molecular Weight | 374.81 g/mol | [3][4] |

| CAS Number | 14348-40-4 | [3] |

| Appearance | White to cream or pale yellow powder or crystals | N/A |

| Melting Point | 145-148 °C | |

| XLogP3 (Computed) | 4.3 | [3] |

| InChIKey | YDBHVMTTYXWHLI-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br | [3] |

Proposed Theoretical Investigation Protocols

Based on theoretical studies of similar halogenated and hydroxylated benzoic acids, the following experimental (computational) protocols are recommended for a detailed theoretical analysis of this compound.

Quantum Chemical Calculations (Density Functional Theory)

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules.

-

Objective: To determine the optimized molecular geometry, vibrational frequencies, molecular orbital energies (HOMO and LUMO), and to predict properties such as pKa and spectral characteristics.

-

Methodology:

-

Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Model Chemistry:

-

Functional: A hybrid functional like B3LYP is a common and effective choice for organic molecules. For more accurate pKa predictions, functionals such as CAM-B3LYP or PBE1PBE could be employed.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to adequately describe the electronic structure, including polarization and diffuse functions, which are important for anions and hydrogen bonding.

-

-

Solvation Model: To simulate an aqueous environment for pKa calculations, an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) should be used.

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

-

Single Point Energy Calculations: Of the neutral acid and its conjugate base for pKa prediction.

-

Molecular Orbital Analysis: To determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and electronic excitability.

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge distribution.

-

-

Molecular Docking

Given that some hydroxybenzoic acid derivatives have shown biological activity, such as enzyme inhibition, molecular docking could be employed to explore potential biological targets for this compound.

-

Objective: To predict the binding affinity and mode of interaction of this compound with a given protein target.

-

Methodology:

-

Software: Molecular docking software such as AutoDock, Glide, or GOLD.

-

Ligand Preparation: The 3D structure of this compound, obtained from DFT optimization, should be prepared by assigning appropriate atom types and charges.

-

Receptor Preparation: A crystal structure of a potential protein target would be obtained from the Protein Data Bank (PDB). The protein would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: The docking algorithm would be run to generate a series of possible binding poses of the ligand within the protein's active site.

-

Analysis: The resulting poses would be scored based on their predicted binding energy, and the intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) would be analyzed.

-

Visualized Logical Workflow

The primary documented chemical reaction involving this compound is its use as a chromogenic agent in the presence of an oxidizing agent (like hydrogen peroxide and peroxidase) and a coupling agent (like 4-aminoantipyrine). This oxidative coupling reaction leads to the formation of a high-absorbance dye, which is the basis for its use in quantitative analysis.

Caption: Oxidative coupling reaction of this compound.

Conclusion and Future Outlook

This compound is a molecule with established practical applications, yet it remains largely unexplored from a theoretical and computational perspective. The absence of dedicated studies on its electronic properties, reactivity, and potential bioactivity represents a significant research gap. This guide provides a starting point for researchers by consolidating known information and presenting a clear framework for future theoretical investigations using established computational methodologies. In-depth DFT and molecular docking studies, as outlined, would not only provide a fundamental understanding of this molecule but could also unveil new potential applications in fields such as medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 2,4,6-Tribromo-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is a polyhalogenated aromatic compound with the chemical formula C₇H₃Br₃O₃.[1] Its structure, characterized by a benzoic acid core substituted with three bromine atoms and a hydroxyl group, imparts a unique combination of reactivity that makes it a valuable molecule in various scientific and industrial applications. This technical guide provides a comprehensive overview of the functional groups, reactivity, and key applications of TBHBA, with a focus on experimental data and protocols relevant to researchers in the fields of chemistry and drug development.

Molecular Structure and Functional Groups

The core of TBHBA is a benzene ring, which is substituted by three key functional groups that dictate its chemical behavior: a carboxylic acid group (-COOH), a hydroxyl group (-OH), and three bromine atoms (-Br).

Caption: Functional groups of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of TBHBA is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Br₃O₃ | [1] |

| Molecular Weight | 374.81 g/mol | [1] |

| CAS Number | 14348-40-4 | [1] |

| Melting Point | 145-148 °C | [2] |

| Appearance | White to light yellow solid | [1] |

Reactivity of Functional Groups

The reactivity of TBHBA is a composite of the individual reactivities of its functional groups, which are significantly influenced by their electronic effects on the aromatic ring.

Carboxylic Acid Group (-COOH)

The carboxylic acid group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity involves deprotonation to form a carboxylate salt and esterification.

Esterification: The carboxylic acid group can undergo esterification with alcohols, typically under acidic conditions or with the use of coupling agents. However, the presence of two ortho-bromine atoms creates significant steric hindrance, which can impede the reaction. Specialized methods for the esterification of sterically hindered benzoic acids may be required for high yields.

Hydroxyl Group (-OH)

The hydroxyl group is an electron-donating group that activates the aromatic ring towards electrophilic substitution. However, in TBHBA, all ortho and para positions are blocked by bromine atoms, limiting its influence on electrophilic aromatic substitution. The primary reactions of the hydroxyl group are deprotonation to form a phenoxide and etherification or acylation.

Acidity: The hydroxyl group is weakly acidic. Its acidity is increased by the electron-withdrawing bromine atoms.

Bromine Atoms (-Br)

The bromine atoms are electron-withdrawing via induction and weakly deactivating towards electrophilic aromatic substitution. They are ortho-, para-directing, but as all these positions are substituted in TBHBA, further electrophilic substitution on the ring is unlikely under normal conditions. The bromine atoms can potentially participate in nucleophilic aromatic substitution reactions under harsh conditions or in metal-catalyzed cross-coupling reactions.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Bromination of 3-Hydroxybenzoic Acid

-

Dissolve 3-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.

-